molecular formula C30H48N2O2 B1624416 2-[4-(Cyanomethyl)-2,5-bis(3,7-dimethyloctoxy)phenyl]acetonitrile CAS No. 480438-86-6

2-[4-(Cyanomethyl)-2,5-bis(3,7-dimethyloctoxy)phenyl]acetonitrile

Cat. No. B1624416
CAS RN: 480438-86-6
M. Wt: 468.7 g/mol
InChI Key: KGJJVMVPAVTWCT-UHFFFAOYSA-N
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Description

2-[4-(Cyanomethyl)-2,5-bis(3,7-dimethyloctoxy)phenyl]acetonitrile, also known as CDPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. CDPO is a small molecule that has been synthesized through various methods and has been shown to exhibit promising biological properties.

Mechanism of Action

2-[4-(Cyanomethyl)-2,5-bis(3,7-dimethyloctoxy)phenyl]acetonitrile works by inhibiting the aggregation of amyloid beta peptides, which are responsible for the formation of plaques in the brains of Alzheimer's patients. This compound also works by inhibiting the activity of monoamine oxidase-B, an enzyme that is involved in the breakdown of dopamine in the brain. This can be beneficial in the treatment of Parkinson's disease, which is characterized by a loss of dopamine-producing neurons in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well-tolerated in animal models. This compound has been shown to cross the blood-brain barrier, which is essential for its potential applications in the treatment of neurodegenerative diseases. This compound has also been shown to have antioxidant properties, which can be beneficial in the treatment of various oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

2-[4-(Cyanomethyl)-2,5-bis(3,7-dimethyloctoxy)phenyl]acetonitrile has several advantages for lab experiments, including its high purity, low toxicity profile, and well-defined chemical structure. However, this compound's low solubility in water can be a limitation for certain experiments, and its high cost can be a barrier to its widespread use.

Future Directions

There are several future directions for the research and development of 2-[4-(Cyanomethyl)-2,5-bis(3,7-dimethyloctoxy)phenyl]acetonitrile. One potential direction is the optimization of this compound's chemical structure to enhance its neuroprotective and anti-inflammatory properties. Another direction is the development of this compound-based drug delivery systems, which can improve its bioavailability and efficacy. Additionally, further research is needed to investigate this compound's potential applications in the treatment of other diseases, such as cancer and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in the field of medicine. This compound's neuroprotective and anti-inflammatory properties make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound's well-defined chemical structure, low toxicity profile, and high purity make it an ideal candidate for lab experiments. However, further research is needed to fully understand this compound's mechanism of action and potential applications in the treatment of other diseases.

Scientific Research Applications

2-[4-(Cyanomethyl)-2,5-bis(3,7-dimethyloctoxy)phenyl]acetonitrile has been shown to exhibit potential applications in the field of medicine, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective properties, which can prevent or slow down the progression of these diseases. This compound has also been shown to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory diseases.

properties

IUPAC Name

2-[4-(cyanomethyl)-2,5-bis(3,7-dimethyloctoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48N2O2/c1-23(2)9-7-11-25(5)15-19-33-29-21-28(14-18-32)30(22-27(29)13-17-31)34-20-16-26(6)12-8-10-24(3)4/h21-26H,7-16,19-20H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJJVMVPAVTWCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCOC1=CC(=C(C=C1CC#N)OCCC(C)CCCC(C)C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407897
Record name AGN-PC-0LLXEV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

480438-86-6
Record name AGN-PC-0LLXEV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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